5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an ethyl group, a methoxy group, and a methylphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is 4-methoxy-2-methylphenyl azide, and the alkyne precursor is ethyl propiolate.
Carboxylation: The resulting triazole intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the triazole ring. This can be achieved using carbon dioxide in the presence of a suitable base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for the Huisgen cycloaddition and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for use in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-4-carboxylic acid derivatives: These compounds share the triazole core structure but differ in the substituents attached to the ring.
Benzotriazole derivatives: These compounds have a benzene ring fused to the triazole ring, offering different chemical properties.
Uniqueness
5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, methoxy group, and methylphenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H15N3O3 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-ethyl-1-(4-methoxy-2-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-4-10-12(13(17)18)14-15-16(10)11-6-5-9(19-3)7-8(11)2/h5-7H,4H2,1-3H3,(H,17,18) |
InChI Key |
WVUZKRAVRHJMOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2=C(C=C(C=C2)OC)C)C(=O)O |
Origin of Product |
United States |
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